2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide
Description
The compound 2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide features a hybrid heterocyclic scaffold comprising a thiazole ring substituted with a 3,4-dimethoxyphenyl group at position 2 and a thiadiazole moiety at position 4 via an acetamide linker. The thiadiazole component adopts an (2E)-configuration and is further substituted with an isopropyl group (propan-2-yl) at position 3.
Properties
Molecular Formula |
C18H20N4O3S2 |
|---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C18H20N4O3S2/c1-10(2)16-21-22-18(27-16)20-15(23)8-12-9-26-17(19-12)11-5-6-13(24-3)14(7-11)25-4/h5-7,9-10H,8H2,1-4H3,(H,20,22,23) |
InChI Key |
NTNKZXBMDSWBEA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)CC2=CSC(=N2)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide typically involves multi-step reactions starting from readily available precursorsReaction conditions may involve the use of catalysts, specific temperatures, and solvents to facilitate the formation of the desired product .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits significant biological activities, making it a candidate for drug development.
Medicine: Its antibacterial, antifungal, and anti-inflammatory properties are of particular interest for therapeutic applications.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets within biological systems. It may inhibit the activity of certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
Thiazole-Thiadiazole Hybrids
- N-[1-(((3-Phenyl-4-(p-tolyl)thiazol-2(3H)-ylidene)amino)methyl)cyclopentyl]acetamide (4a-4i): These derivatives share a thiazole core but replace the 3,4-dimethoxyphenyl group with phenyl or p-tolyl substituents. Compound 4a demonstrated dual monoamine oxidase (MAO) inhibition (IC₅₀: 0.89 µM for MAO-A, 1.12 µM for MAO-B), suggesting the thiazole-thiadiazole framework’s versatility in targeting neurological enzymes .
2-{[1-(3-Chloro-4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide :
This analog replaces the thiazole with a tetrazole ring, introducing a sulfanyl linker. The chloro and methyl substituents enhance lipophilicity, which may improve membrane permeability compared to the methoxy-rich target compound .
Thiadiazole-Acetamide Derivatives
- N-{2,2,2-Trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide: X-ray crystallography revealed a planar thiadiazole ring and intramolecular hydrogen bonding between the acetamide carbonyl and thiadiazole nitrogen, stabilizing the conformation. The trichloroethyl group introduces steric bulk, contrasting with the target compound’s isopropyl substituent .
N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide :
The dihydrothiadiazole core and fluorophenyl group impart distinct electronic properties. Fluorine’s electronegativity may enhance metabolic stability compared to the target’s methoxy groups .
Common Strategies for Thiazole-Thiadiazole Hybrids
- Cyclocondensation: Thiazole rings are often synthesized via Hantzsch thiazole synthesis, reacting thioureas with α-halo ketones (e.g., 2-bromoacetophenone derivatives) .
- Acetamide Linkage : Coupling reactions using ethyl bromoacetate and triethylamine in methylene chloride are standard for introducing the acetamide bridge .
Key Differences
- The target compound’s 3,4-dimethoxyphenyl group likely requires selective protection/deprotection during synthesis, whereas analogs with simpler aryl substituents (e.g., phenyl, tolyl) avoid this complexity .
Physicochemical and Pharmacological Profiles
Table 1: Structural and Activity Comparison
Biological Activity
The compound 2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide is a complex organic molecule notable for its potential biological activities. Its structure incorporates a thiazole ring and a thiadiazole moiety linked through an acetamide group, which may enhance its reactivity and interaction with biological targets. This article reviews the biological activity of this compound based on diverse research findings.
Chemical Structure
The molecular formula of the compound is . The structural complexity arises from the presence of multiple functional groups, including methoxy groups and heterocyclic rings.
Synthesis
The synthesis of this compound typically involves multi-step reactions that can include:
- Formation of the thiazole ring.
- Substitution reactions to introduce the dimethoxyphenyl group.
- Formation of the thiadiazole structure through cyclization reactions.
Antimicrobial Properties
Research indicates that compounds with similar structural features often exhibit significant antimicrobial activity. For instance, derivatives bearing thiazole rings have shown effectiveness against various bacterial strains:
| Compound | MIC (mg/mL) | Target Organism |
|---|---|---|
| Compound 1 | 0.17 | E. coli |
| Compound 2 | 0.23 | B. cereus |
| Compound 3 | 0.23 | E. cloacae |
In a study evaluating new heteroaryl(aryl) thiazole derivatives, compounds similar to our target exhibited moderate to low activity against pathogens like E. coli and S. Typhimurium .
Antitumor Activity
The thiazole moiety has been associated with cytotoxic effects in various cancer cell lines. For example, compounds featuring both thiazole and thiadiazole rings have demonstrated promising results in inhibiting cancer cell proliferation:
| Compound | IC50 (µg/mL) | Cell Line |
|---|---|---|
| Compound A | 1.61 | Jurkat |
| Compound B | 1.98 | A-431 |
These findings suggest that the presence of specific substituents on the phenyl ring can enhance cytotoxic activity .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thiazole-containing compounds. Key observations include:
- The presence of electron-donating groups (like methoxy) on the phenyl ring enhances antimicrobial and anticancer activities.
- Modifications at specific positions on the thiazole or thiadiazole rings can significantly impact efficacy.
Case Studies
Several studies have explored the biological activities of thiazole derivatives:
- Antimicrobial Activity : A study found that certain thiazole derivatives had MIC values as low as 0.17 mg/mL against E. coli, indicating strong antibacterial properties .
- Antitumor Effects : In vitro assays revealed that some thiazole derivatives exhibited IC50 values comparable to established chemotherapeutics like doxorubicin, suggesting their potential as anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
